N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea
Overview
Description
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(trifluoromethyl)phenyl]thiourea is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups and a phenyl ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(trifluoromethyl)phenyl]thiourea typically involves the reaction of 1,3-dimethyl-4-amino-pyrazole with 2-(trifluoromethyl)phenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(trifluoromethyl)phenyl]thiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(trifluoromethyl)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form the corresponding sulfonyl derivative.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents such as nitric acid or halogens.
Major Products Formed
Oxidation: The major product is the sulfonyl derivative.
Reduction: The major product is the amine derivative.
Substitution: The major products depend on the specific substituent introduced to the phenyl ring.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its effects on various biological pathways.
Medicine: It has been investigated for its potential therapeutic applications, including its use as an anticancer agent.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(trifluoromethyl)phenyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-phenylthiourea
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(chloromethyl)phenyl]thiourea
- N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(methyl)phenyl]thiourea
Uniqueness
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-[2-(trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes the compound more effective in penetrating biological membranes and reaching its molecular targets compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
1-(1,3-dimethylpyrazol-4-yl)-3-[2-(trifluoromethyl)phenyl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4S/c1-8-11(7-20(2)19-8)18-12(21)17-10-6-4-3-5-9(10)13(14,15)16/h3-7H,1-2H3,(H2,17,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUAWSGLYFISOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1NC(=S)NC2=CC=CC=C2C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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